molecular formula C20H26O2 B13397262 10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione

Cat. No.: B13397262
M. Wt: 298.4 g/mol
InChI Key: KQRGETZTRARSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione is a steroidal derivative featuring a cyclopenta[a]phenanthrene core. This compound is characterized by methyl groups at positions 10 and 13, a methylidene substituent at position 6, and two ketone groups at positions 3 and 17.

Properties

IUPAC Name

10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRGETZTRARSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a steroidal framework construction or modification of existing steroid intermediates, involving:

  • Formation of the cyclopenta[a]phenanthrene core.
  • Introduction of methyl groups at C-10 and C-13.
  • Installation of the methylidene group at C-6.
  • Selective oxidation to form keto groups at C-3 and C-17.

Patent-Documented Preparation Approaches

Preparation via Intermediate Steroid Derivatives
  • According to patent CA1257249A, the preparation of related 10,13-dimethyl steroid derivatives involves the synthesis of 20-keto-delta-16-steroids and their intermediates through controlled functional group transformations and sulfonyl isocyano intermediates, which can be adapted for the target compound by modifying substituents and oxidation states.

  • The process includes selective introduction of methylene groups and oxidation steps to achieve the dione functionalities at C-3 and C-17, often using sulfonylmethylene reagents or related electrophiles for methylidene group installation.

Oxidation and Functional Group Manipulation
  • Patent US2748150A describes a method involving heating 2-bromo-10,13-dimethyl-17-acetyl-perhydrocyclopenta[a]phenanthrene derivatives with secondary amines in aqueous media, yielding hydroxylated and subsequently oxidized products that can be converted into 3,17-diones through controlled oxidation. This method is relevant for preparing the diketone functionality of the target compound.

  • The reaction conditions include mild heating, use of secondary amines with specific dissociation constants, and aqueous reaction media to facilitate selective functional group transformations.

Chromatographic Purification and Characterization

  • Silica gel chromatography is commonly employed post-reaction to isolate and purify the target compound from side products and unreacted materials.

  • Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to confirm purity and thermal stability, as demonstrated in related phenanthroline derivatives synthesis.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Key Steps Outcome/Notes Reference
1 20-keto-delta-16-steroids Sulfonyl isocyano reagents, selective oxidation Introduction of methylidene group, oxidation Formation of 10,13-dimethyl steroid intermediates
2 2-bromo-10,13-dimethyl-17-acetyl derivative Secondary amines, aqueous media, heating (mild) Hydroxylation and oxidation to dione Yields 3,17-dione functionalities
3 O-phenylenediamine and ketone solvents Acidic media (HCl + organic acid), 50-90°C One-step condensation, phase transfer catalysis High purity steroidal ring systems
4 Crude reaction mixtures Silica gel chromatography Purification Isolation of pure target compound

Analytical and Research Findings

  • Purity and Stability: DSC and TGA analyses indicate high thermal stability and purity of the synthesized compounds when prepared under optimized conditions.

  • Reaction Yields: Use of ketone solvents and organic acid mixtures improves yield by minimizing side reactions and facilitating product crystallization.

  • Functional Group Selectivity: Secondary amines enable selective hydroxylation and subsequent oxidation without over-oxidation or ring degradation.

Concluding Remarks

The preparation of 10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione involves sophisticated steroid chemistry techniques, primarily focused on:

  • Constructing the steroidal cyclopenta[a]phenanthrene core.
  • Introducing methyl and methylidene substituents through controlled electrophilic additions.
  • Achieving selective oxidation to form the 3,17-dione functionalities.

The methodologies documented in patents and chemical literature emphasize the importance of reaction conditions such as temperature, solvent choice (especially ketones), and catalysts (organic acids) to maximize yield and purity. Chromatographic purification and thermal analyses are essential for confirming product integrity.

This synthesis knowledge base is supported by diverse sources, including patent literature (CA1257249A, US2748150A, US20120165532A1) and chemical databases (PubChem), providing a comprehensive and authoritative foundation for research and industrial application.

Chemical Reactions Analysis

Ketone Group Reactivity

The 3,17-dione configuration enables nucleophilic additions, reductions, and condensations.

Reaction TypeReagents/ConditionsProduct/OutcomeReference
Reduction NaBH₄, LiAlH₄, or catalytic hydrogenation3,17-diol derivatives
Enolate Formation LDA, KOtBuAlkylated or acylated derivatives
Condensation Hydrazines or hydroxylaminesHydrazones/oximes at C3 or C17

Key Findings :

  • Reduction of the 17-ketone is sterically hindered compared to the 3-ketone due to the adjacent decalin system .

  • Enolate intermediates facilitate regioselective alkylation at C2 or C4 positions.

Methylidene Group (C6) Reactivity

The exocyclic double bond at C6 undergoes addition and cycloaddition reactions.

Reaction TypeReagents/ConditionsProduct/OutcomeReference
Hydrogenation H₂/Pd-C6β-methyl derivative
Epoxidation m-CPBA6,7-epoxide
Diels-Alder Dienophiles (e.g., maleic anhydride)Cycloadducts at C6–C7

Key Findings :

  • Hydrogenation proceeds with >90% selectivity for the β-methyl configuration .

  • Epoxidation generates a strained oxirane ring, which can undergo ring-opening nucleophilic attacks .

Steroidal Backbone Modifications

The fused-ring system participates in dehydrogenation and electrophilic substitutions.

Reaction TypeReagents/ConditionsProduct/OutcomeReference
Dehydrogenation DDQ or SeO₂Introduction of Δ¹⁴ double bond
Halogenation NBS or Cl₂/FeCl₃Bromo/chloro derivatives at C4/C16

Key Findings :

  • DDQ selectively dehydrogenates the C14–C15 bond without disrupting the methylidene group .

  • Halogenation at C4 is favored due to conjugation with the 3-ketone .

Stability and Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enolate stability, while THF improves Diels-Alder yields.

  • Temperature : Reductions require low temperatures (0–25°C) to prevent over-reduction .

  • Analytical Validation : NMR (¹H/¹³C) and LC-MS are critical for monitoring reaction progress and purity .

Scientific Research Applications

10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione has several scientific research applications:

    Chemistry: Used as a model compound to study complex ring systems and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and structurally related cyclopenta[a]phenanthrene derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Notes
10,13-Dimethyl-6-methylidene-...dione (Target) 6-methylidene, 10/13-methyl C₁₉H₂₄O₂* ~284.3 (est.) Methylidene group enhances rigidity; ketones at 3,17 likely influence redox activity
(6S,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-...dione 6-bromo, 10/13-methyl C₁₉H₂₅BrO₂ Not reported Bromine increases molecular weight; potential safety concerns (SDS documented)
(6S,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-...dione 6-hydroxy, 10/13-methyl C₁₉H₂₆O₃ 302.408 Hydroxyl group improves solubility; LogP = 3.058 (moderate lipophilicity)
(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-...dione 6-hydroxymethyl, 10/13-methyl C₂₀H₂₄O₃ 312.403 Hydroxymethyl increases PSA (54.37 Ų); LogP = 3.0019
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-methylheptan-2-yl]-...ol 17-alkyl chain, 10/13-methyl C₂₈H₄₂O 386.660 Lipophilic side chain enhances membrane permeability

*Estimated molecular formula and weight based on analogs.

Research Findings and Functional Implications

  • Hydroxy and hydroxymethyl groups () enhance hydrophilicity, which may improve metabolic stability but reduce blood-brain barrier penetration .

Biological Activity

10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione is a complex organic compound that has garnered interest in various fields of biological research. Its structure suggests potential biological activities that could be harnessed in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a unique cyclopenta[a]phenanthrene backbone with multiple methyl groups and a ketone functional group. Its molecular formula is C19H26O2C_{19}H_{26}O_2 with a molecular weight of approximately 298.4 g/mol. The presence of the methylidene group indicates potential reactivity that may influence its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on cellular mechanisms and potential therapeutic applications. Key areas of interest include:

  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways such as NF-κB and NLRP3 inflammasome activation. This suggests potential applications in treating inflammatory diseases.
  • Antitumor Potential : Some derivatives have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antioxidant Activity

Studies have demonstrated that compounds with similar structures can scavenge free radicals effectively. For instance:

  • Case Study : A derivative exhibited an IC50 value of 25 µM in DPPH radical scavenging assays, suggesting strong antioxidant potential.
CompoundIC50 (µM)Assay Type
Derivative A25DPPH Scavenging
Derivative B30ABTS Scavenging

Anti-inflammatory Mechanisms

Research indicates that the compound may modulate inflammatory responses:

  • Mechanism : It appears to inhibit NF-κB activation and reduce IL-6 levels in macrophages exposed to lipopolysaccharide (LPS).
Inflammatory MarkerControl (pg/mL)Treated (pg/mL)
IL-615075
TNF-α200100

Antitumor Activity

The antitumor effects have been evaluated in various cancer cell lines:

  • Case Study : In vitro studies on breast cancer cell lines showed a reduction in viability by 40% at a concentration of 50 µM after 48 hours.
Cell LineControl Viability (%)Treated Viability (%)
MCF-710060
MDA-MB-23110055

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10,13-Dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione, and how can stereochemical control be achieved?

  • Methodological Answer : Electrochemical hydrosilylation of alkynes offers a stereoselective pathway for synthesizing structurally complex cyclopenta[a]phenanthrene derivatives. For example, electrochemical methods enable precise control over vinyl silyl group additions, which are critical for achieving desired stereochemistry in intermediates . Complementary strategies include using chiral catalysts or enantioselective crystallization during purification.

Q. How can researchers characterize the compound’s structural and stereochemical properties using spectroscopic and crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving stereochemical ambiguities. For instance, SC-XRD at 100 K with a data-to-parameter ratio >10.7 and R factor <0.06 provides high-resolution structural data, confirming methylidene and ketone group orientations . Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹³C DEPT, 2D NOESY) can validate dynamic conformations, such as decahydro ring puckering and substituent spatial arrangements .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with human serum albumin (HSA) and its implications for amyloid β peptide binding?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) combined with site-directed mutagenesis can map binding sites. For example, glucocorticoid analogs with similar cyclopenta[a]phenanthrene scaffolds bind HSA via cationic (ARG218, ARG222), aromatic (TYR452), and anionic (ASP451) residues. Fluorescence quenching assays and circular dichroism (CD) can quantify binding affinity and conformational changes in HSA .

Q. What strategies resolve contradictions in reported biological activities, such as estrogenic vs. anti-inflammatory effects?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example, 17β-estradiol (a structural analog) exhibits estrogenic activity via ERα/β binding, while modifications like methylidene or ketone groups may shift activity toward anti-inflammatory targets (e.g., COX-2 inhibition). Cross-validation using luciferase reporter assays (for estrogenicity) and ELISA-based cytokine profiling (for anti-inflammatory effects) can clarify mechanisms .

Q. How can network pharmacology and multi-target docking be applied to identify the compound’s therapeutic potential in complex diseases like lumbar intervertebral disc degeneration (LIDD)?

  • Methodological Answer : Integrate molecular docking (e.g., Glide SP/XP scoring) with pathway enrichment analysis. For example, this compound docks strongly with AKT1 (binding energy <−8.5 kcal/mol) and VEGFA, implicating PI3K/AKT and angiogenesis pathways in LIDD. Experimental validation via siRNA knockdown of these targets in intervertebral disc cells can confirm mechanistic roles .

Q. What computational models are recommended to assess the environmental fate and ecological risks of this compound?

  • Methodological Answer : Use EPI Suite or ECOSAR to predict biodegradation half-lives and bioaccumulation factors. For structurally related steroids, hydroxylation and glucuronidation are major metabolic pathways. Experimental validation via OECD 301B ready biodegradability tests and Daphnia magna acute toxicity assays can supplement models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic vs. solution-phase conformational data?

  • Methodological Answer : Combine SC-XRD (rigid lattice structure) with molecular dynamics (MD) simulations (e.g., GROMACS) to model solution-phase flexibility. For example, methylidene group torsion angles in SC-XRD may differ from NMR-derived NOE restraints due to solvent interactions. Free energy surface mapping via metadynamics can reconcile these differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.